molecular formula C14H25NO3 B15230970 tert-Butyl5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate

tert-Butyl5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate

Cat. No.: B15230970
M. Wt: 255.35 g/mol
InChI Key: PHCBWNSOCWVQLZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . This compound belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical properties.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h10-12,16H,4-9H2,1-3H3

InChI Key

PHCBWNSOCWVQLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate typically involves the reaction of an appropriate isoindole precursor with tert-butyl chloroformate and a hydroxymethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
  • tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxamide
  • tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate methyl ester

Uniqueness

tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxymethyl substituent. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

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